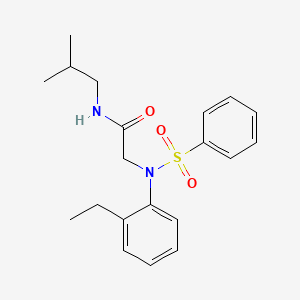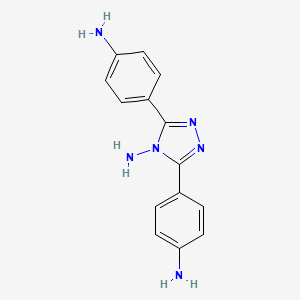
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole is a heterocyclic compound that contains both triazole and aromatic amine functional groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then cyclized with formic acid to produce the triazole ring. The nitro groups are subsequently reduced to amino groups using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sulfuric acid, nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: 2,5-Bis(4-nitrophenyl)-4-nitro-1,2,4-triazole.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the production of high-performance materials such as polyimides and other polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound can also act as a ligand, forming complexes with metal ions and affecting their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a triazole ring.
2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.
2,5-Bis(4-aminophenyl)-1,3,4-oxazole: Contains an oxazole ring instead of a triazole ring.
Uniqueness
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole is unique due to the presence of both triazole and aromatic amine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as an anticancer agent further distinguish it from similar compounds .
Propiedades
Número CAS |
34114-22-2 |
|---|---|
Fórmula molecular |
C14H14N6 |
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
3,5-bis(4-aminophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H14N6/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,15-17H2 |
Clave InChI |
FXWZZYVZICCMOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


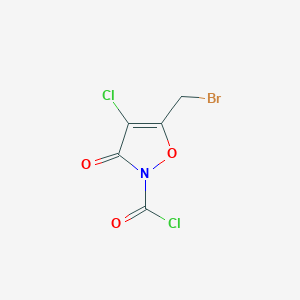
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
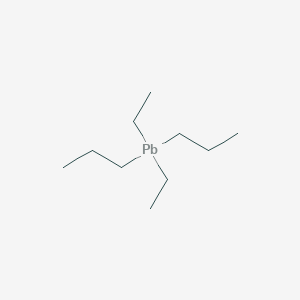
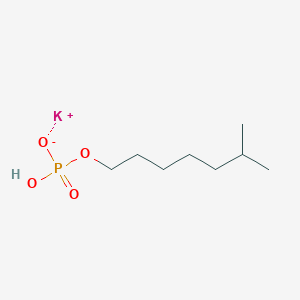
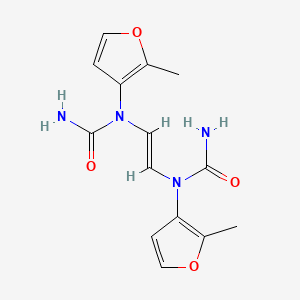
![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)




